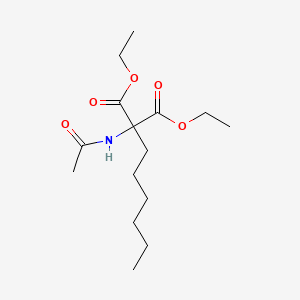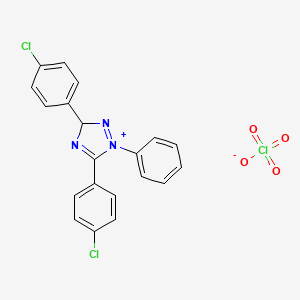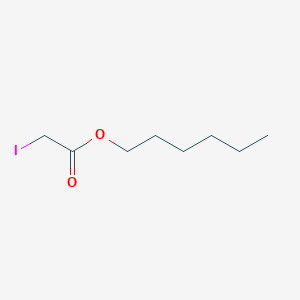
Hexyl iodoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl iodoacetate is an organic compound with the molecular formula C8H15IO2. It is an ester formed from hexanol and iodoacetic acid. This compound is known for its use in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexyl iodoacetate can be synthesized through the esterification of hexanol with iodoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Hexyl iodoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: this compound can be hydrolyzed in the presence of a base or acid to yield hexanol and iodoacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Major Products Formed:
Substitution Reactions: New compounds with substituted functional groups.
Reduction Reactions: Hexanol and other reduced products.
Hydrolysis: Hexanol and iodoacetic acid.
Applications De Recherche Scientifique
Hexyl iodoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the iodoacetate group into molecules.
Biology: this compound is used to study enzyme inhibition, particularly in the inhibition of cysteine proteases. It acts as an alkylating agent, modifying thiol groups in proteins.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Hexyl iodoacetate exerts its effects primarily through the alkylation of thiol groups in proteins. This modification can inhibit the activity of enzymes, particularly cysteine proteases, by forming covalent bonds with the catalytic cysteine residues .
Comparaison Avec Des Composés Similaires
Hexyl iodoacetate can be compared with other iodoacetate esters and related compounds:
Iodoacetic Acid: Similar in structure but lacks the hexyl group. It is also used as an enzyme inhibitor.
Ethyl Iodoacetate: Similar ester but with an ethyl group instead of a hexyl group.
Sodium Iodoacetate: The sodium salt form of iodoacetic acid, used in biochemical research to modify cysteine residues in proteins.
Uniqueness: this compound’s uniqueness lies in its specific alkyl chain length, which can influence its reactivity and solubility properties compared to other iodoacetate esters. This makes it suitable for specific applications where longer alkyl chains are required.
Propriétés
Numéro CAS |
5436-99-7 |
|---|---|
Formule moléculaire |
C8H15IO2 |
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
hexyl 2-iodoacetate |
InChI |
InChI=1S/C8H15IO2/c1-2-3-4-5-6-11-8(10)7-9/h2-7H2,1H3 |
Clé InChI |
XJOFYNWBVZSJJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


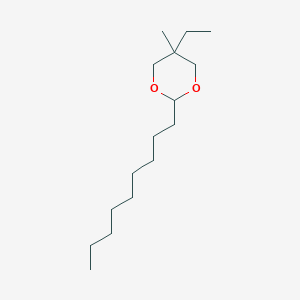
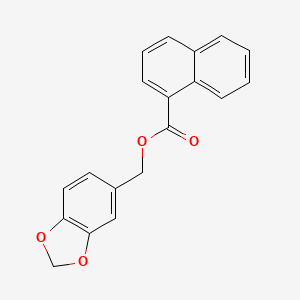
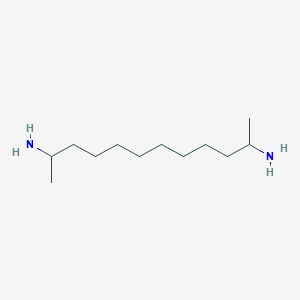
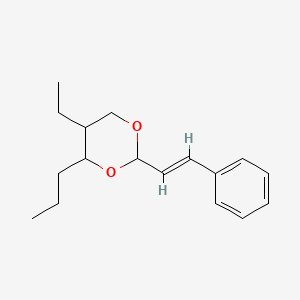
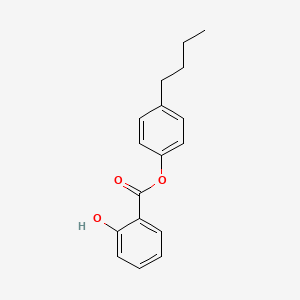
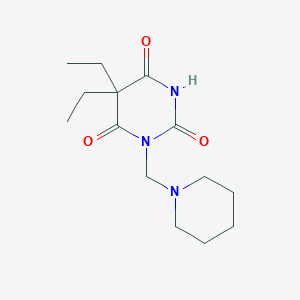
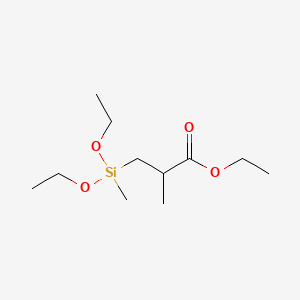
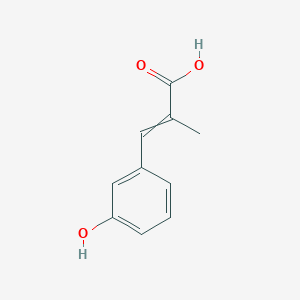
![[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea](/img/structure/B14731475.png)
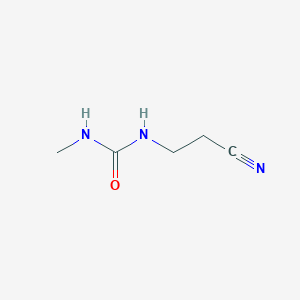
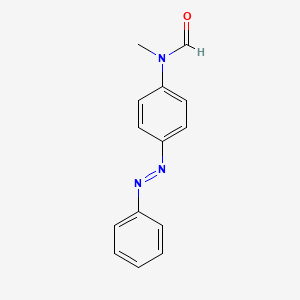
![Didecyl 2-[(3-methylphenyl)methyl]butanedioate](/img/structure/B14731480.png)
